molecular formula C12H15NO B8155305 N-isopropyl-3-vinylbenzamide

N-isopropyl-3-vinylbenzamide

Cat. No.: B8155305
M. Wt: 189.25 g/mol
InChI Key: WZUNUZPDFUJUAN-UHFFFAOYSA-N
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Description

N-Isopropyl-3-vinylbenzamide is a synthetic aromatic amide derivative characterized by a benzamide core substituted with a vinyl group at the 3-position and an isopropyl moiety on the nitrogen atom.

Properties

IUPAC Name

3-ethenyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h4-9H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNUZPDFUJUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-isopropyl-3-vinylbenzamide typically begins with 3-vinylbenzoic acid and isopropylamine.

    Reaction Conditions: The carboxylic acid group of 3-vinylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of isopropylamine to form the amide bond.

    Industrial Production Methods: Industrially, the process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-isopropyl-3-vinylbenzamide can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced using hydrogenation catalysts to convert the vinyl group into an ethyl group.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Ethyl Derivatives: From reduction reactions.

    Substituted Benzamides: From substitution reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-isopropyl-3-vinylbenzamide is used as a building block for synthesizing more complex molecules.

Biology and Medicine:

    Potential Drug Candidate: Due to its structural similarity to bioactive compounds, it is explored for its potential pharmacological properties.

Industry:

    Polymer Science: The vinyl group allows for polymerization reactions, making it useful in the production of specialty polymers.

Mechanism of Action

The mechanism by which N-isopropyl-3-vinylbenzamide exerts its effects depends on its interaction with molecular targets. The vinyl group can participate in polymerization reactions, while the benzamide core can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Features :

  • Substituents : A methyl group at the 3-position of the benzamide core and a hydroxy-dimethyl-ethyl group on the nitrogen.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.
  • Applications : Demonstrates utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. This property is critical for regioselective transformations in complex molecule synthesis .

3-[(3-Chlorobenzoyl)Amino]-N-Isopropylbenzamide

Key Features :

  • Substituents: A 3-chlorobenzoyl group attached to the amino nitrogen and an isopropyl group on the benzamide nitrogen.
  • Molecular Weight : 316.78 g/mol (C₁₇H₁₇ClN₂O₂).
  • This contrasts with the electron-donating vinyl group in this compound, which may promote conjugate addition or polymerization .

Benzathine Benzylpenicillin

Key Features :

  • Structure : A penicillin derivative complexed with N,N'-dibenzylethylenediamine.
  • Function : Acts as a long-acting antibiotic due to slow dissolution and release of the active ingredient.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound 3-vinyl, N-isopropyl ~203.28 (estimated) Potential polymerization/functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-hydroxy-dimethyl-ethyl 221.29 Metal-catalyzed C–H functionalization
3-[(3-Chlorobenzoyl)Amino]-N-isopropylbenzamide 3-chlorobenzoyl, N-isopropyl 316.78 Electrophilic reactivity
Benzathine benzylpenicillin Penicillin core, N,N'-dibenzylethylenediamine Prolonged antibiotic action

Research Findings and Functional Group Analysis

  • Vinyl vs. Methyl/Chloro Groups : The vinyl group in this compound offers π-bond conjugation, enabling reactions like Diels-Alder cycloadditions or radical additions. In contrast, methyl or chloro substituents (as in analogs ) modify electronic effects but lack unsaturated bonds for such transformations.
  • This could reduce catalytic activity but improve solubility in nonpolar solvents.
  • Thermal Stability : Amides with aromatic and bulky N-substituents generally exhibit higher thermal stability, a trait shared across the compared compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-isopropyl-3-vinylbenzamide
Reactant of Route 2
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N-isopropyl-3-vinylbenzamide

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